molecular formula C8H10BrNO4S2 B8368865 Methyl 3-{[(5-bromo-1,3-thiazol-2-yl)methyl]sulfonyl}propanoate

Methyl 3-{[(5-bromo-1,3-thiazol-2-yl)methyl]sulfonyl}propanoate

Cat. No.: B8368865
M. Wt: 328.2 g/mol
InChI Key: FEZMSKLGZMRAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(5-bromo-1,3-thiazol-2-yl)methyl]sulfonyl}propanoate is a useful research compound. Its molecular formula is C8H10BrNO4S2 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10BrNO4S2

Molecular Weight

328.2 g/mol

IUPAC Name

methyl 3-[(5-bromo-1,3-thiazol-2-yl)methylsulfonyl]propanoate

InChI

InChI=1S/C8H10BrNO4S2/c1-14-8(11)2-3-16(12,13)5-7-10-4-6(9)15-7/h4H,2-3,5H2,1H3

InChI Key

FEZMSKLGZMRAAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCS(=O)(=O)CC1=NC=C(S1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Step 2 (1.45 g, 4.90 mmol) was taken up in CH2Cl2 (30 mL)/MeOH (15 mL), and magnesium monoperoxyphthalate hexahydrate (4.54 g, 7.34 mmol) was added. The reaction was stirred at room temperature for 2 h. The yellow slurry was diluted with aqueous 10% Na2S2O3 and water and extracted with CH2Cl2 (2×). The combined organic layers were washed with saturated aqueous NaHCO3, dried (MgSO4), filtered and evaporated. Flash chromatography (0-50% ethyl acetate in hexanes) afforded methyl 3-{[(5-bromo-1,3-thiazol-2-yl)methyl]sulfonyl}propanoate (1.53 g, 95%) as a white solid. MS ESI: [M+H]+ m/z 327.9/329.9.
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
4.54 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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